3-(4-Fluoro-2-methylphenoxy)pyrrolidine

CAS No.:

Cat. No.: VC13308335

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14FNO |

|---|---|

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | 3-(4-fluoro-2-methylphenoxy)pyrrolidine |

| Standard InChI | InChI=1S/C11H14FNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |

| Standard InChI Key | QBAFEGHJWKEUAH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)OC2CCNC2 |

| Canonical SMILES | CC1=C(C=CC(=C1)F)OC2CCNC2 |

Introduction

Structural Identification and Physicochemical Properties

Molecular and Structural Characteristics

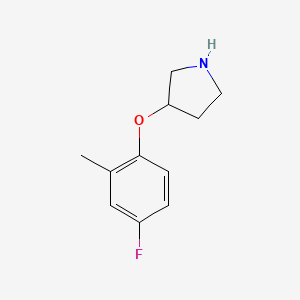

3-(4-Fluoro-2-methylphenoxy)pyrrolidine features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a phenoxy group. The phenyl ring is further modified with a fluorine atom at the para position and a methyl group at the ortho position (Figure 1). This substitution pattern influences electronic and steric properties, making the compound a valuable scaffold for drug design .

Table 1: Key Physicochemical Properties

| Property | Value (Predicted or Experimental) |

|---|---|

| Molecular Formula | |

| Molecular Weight | 195.23 g/mol |

| Boiling Point | 288.6 ± 40.0 °C |

| Density | 1.117 ± 0.06 g/cm³ |

| pKa | 9.30 ± 0.10 |

The boiling point and density values suggest moderate volatility and a liquid state under standard conditions, while the pKa indicates weak basicity, typical of secondary amines. These properties are critical for solvent selection and purification processes in synthetic workflows.

Synthetic Pathways and Optimization Strategies

Key Reaction Parameters:

-

Molar Ratios: Stoichiometric excess of phenol (1.1:1) to drive completion.

-

Reaction Time: 1–2 hours for optimal conversion.

Applications in Pharmaceutical and Agrochemical Research

Role as a Synthetic Intermediate

3-(4-Fluoro-2-methylphenoxy)pyrrolidine is primarily utilized as a pharmaceutical intermediate, as evidenced by supplier listings describing its use in R&D and commercial applications . Its fluorine atom enhances metabolic stability and bioavailability, making it a candidate for:

-

Antimicrobial Agents: Fluorine’s electronegativity disrupts bacterial cell membrane synthesis.

-

Central Nervous System (CNS) Drugs: The pyrrolidine ring’s conformational flexibility aids blood-brain barrier penetration.

-

Agrochemicals: Similar phenoxy derivatives are precursors to insecticides like Tolfenpyrad .

| Parameter | Specification |

|---|---|

| Assay | ≥98% (HPLC) |

| Appearance | Liquid or off-white powder |

| Storage | 2–8°C in airtight containers |

| Stability | Stable under inert gas (N₂/Ar) |

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds rely on NaH, which poses safety risks due to its pyrophoric nature. Future work could explore safer alternatives like potassium carbonate () or phase-transfer catalysts.

Expanding Biological Applications

While its role as an intermediate is established, direct pharmacological studies of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine are lacking. Screening for antiviral or anticancer activity could unlock new therapeutic avenues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume